molecular formula C29H26N4O4 B2873011 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide CAS No. 924809-87-0

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide

Cat. No.: B2873011
CAS No.: 924809-87-0
M. Wt: 494.551
InChI Key: YPJDSGDDPBQBCP-UHFFFAOYSA-N
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Description

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the benzodioxole ring, the naphthylcarbonyl group, and the piperazine ring. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-4-benzoylbenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide

Uniqueness

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c34-28(31-18-20-10-11-25-26(17-20)37-19-36-25)24-9-4-12-30-27(24)32-13-15-33(16-14-32)29(35)23-8-3-6-21-5-1-2-7-22(21)23/h1-12,17H,13-16,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDSGDDPBQBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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